molecular formula C8H9NO4S B1209806 Carbomethoxybenzenesulphonamide CAS No. 57683-71-3

Carbomethoxybenzenesulphonamide

Cat. No. B1209806
CAS RN: 57683-71-3
M. Wt: 215.23 g/mol
InChI Key: VSOOBQALJVLTBH-UHFFFAOYSA-N
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Description

Carbomethoxybenzenesulphonamide, also known as 2-Carbomethoxybenzenesulfonamide, is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 . It is used for research and development purposes .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as mass spectrometry (MS), which is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . With high-resolution MS, accurate molecular weights of the intact molecular ions can be measured, allowing them to be assigned a molecular formula with high confidence .


Physical And Chemical Properties Analysis

Carbomethoxybenzenesulphonamide has a melting point of 126-128 °C, a predicted boiling point of 401.4±47.0 °C, and a predicted density of 1.377±0.06 g/cm3 . It is stored in a sealed container at room temperature and is available in powder to crystal form .

Scientific Research Applications

Synthesis of Pyrazol-benzenesulfonamides

Methyl 2-(aminosulfonyl)benzoate: is utilized in the synthesis of pyrazol-benzenesulfonamides . These compounds are of interest due to their potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. The versatility of the sulfonamide group in this context allows for the creation of diverse derivatives with varying biological activities.

Preparation of 2-(1-Phenyl-1H-pyrazol-5-yl)benzenesulfonamides

This compound serves as a precursor in preparing 2-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamides . These molecules are studied for their potential use in medicinal chemistry, particularly for designing new therapeutic agents that target various biological pathways.

Building Block for Synthetic Preparations

Methyl 2-sulfamoylbenzoate: acts as a building block in various synthetic preparations . Its molecular structure allows it to be a versatile intermediate in organic synthesis, leading to the production of a wide range of chemical entities.

Metabolite of Herbicides

It is identified as a metabolite of the herbicide metsulfuron-methyl . Understanding its behavior and transformation products is crucial for environmental monitoring and assessing the impact of herbicide use.

Pollutant in Wastewater Treatment

Methyl 2-sulfamoylbenzoate: is classified as a pollutant found in municipal wastewater treatment plants . Research into its environmental fate and effects is important for developing strategies to remove such contaminants from wastewater.

Functionalization of Carbon Nanotubes

Functionalized carbon nanotubes (CNTs) have applications in water purification, drug delivery, and material and biomedical sciences . While not directly mentioned in the search results, the chemical reactivity of methyl 2-sulfamoylbenzoate suggests potential use in the functionalization process of CNTs, which could enhance their properties for these applications.

Safety and Hazards

Carbomethoxybenzenesulphonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

methyl 2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOOBQALJVLTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074062
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Methyl 2-(aminosulfonyl)benzoate

CAS RN

57683-71-3
Record name Methyl 2-(aminosulfonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57683-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl o-sulphamoylbenzoate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

An HCl stream is led under cooling into a suspension of 143.3 g (0.78 mol) in 600 ml absolute methanol until saturation. Subsequently the solution is refluxed yet two hours until the saccharine has gone completely into solution and the reaction has terminated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research on synthesizing methyl 2-sulfamoylbenzoate using triphosgene?

A1: The research [] focuses on optimizing the synthesis of tribenuron-methyl, a widely used herbicide, with methyl 2-sulfamoylbenzoate being a key intermediate in the process. The study highlights the challenge of high triphosgene consumption due to its decomposition at elevated temperatures. By implementing a two-reactor system and adjusting reaction parameters, the researchers significantly reduced triphosgene usage and increased the yield of methyl 2-sulfamoylbenzoate. This optimization is crucial for cost-effectiveness and environmental friendliness in tribenuron-methyl production.

Q2: What information does the thermodynamic modelling study provide about methyl 2-sulfamoylbenzoate?

A2: While the abstract [] doesn't provide specific data, it indicates a study focusing on the solubility of methyl 2-sulfamoylbenzoate in sixteen different organic solvents across a range of temperatures. Understanding solubility is crucial for various aspects of chemical synthesis, purification, and potential formulation development. The study likely provides valuable data regarding the compound's behavior in different solvent systems, which is essential for optimizing reaction conditions and potentially predicting its behavior in various applications.

Q3: Are there any analytical methods mentioned for methyl 2-sulfamoylbenzoate?

A3: Although not explicitly stated, the optimization of the synthesis [] implies the use of analytical methods to monitor the reaction progress and determine the yield of methyl 2-sulfamoylbenzoate. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly employed to track reaction progress and quantify the product in such synthetic procedures.

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